4,6-dichloropyrido[3,2-d]pyrimidine HCl
Description
Significance of Nitrogen Heterocycles in Medicinal and Organic Chemistry
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. These compounds are of immense significance in medicinal and organic chemistry due to their diverse biological activities and versatile applications. A substantial percentage of FDA-approved drugs contain nitrogen heterocyclic moieties, underscoring their importance in drug design and development. nih.gov Their structural diversity and ability to participate in hydrogen bonding and other intermolecular interactions make them ideal candidates for targeting a wide range of biological receptors and enzymes.
In organic synthesis, nitrogen heterocycles serve as crucial building blocks for the construction of more complex molecules. Their unique chemical properties allow for a wide array of chemical transformations, enabling the synthesis of novel compounds with potential therapeutic or material applications.
Overview of the Pyrido[3,2-d]pyrimidine (B1256433) Core Structure
The pyrido[3,2-d]pyrimidine core is a fused heterocyclic system consisting of a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. There are four possible isomers of pyridopyrimidine, with the [3,2-d] arrangement being one of the less extensively studied isomers due to synthetic challenges. mdpi.com The core structure is characterized by the presence of three nitrogen atoms within the bicyclic framework, which imparts unique electronic properties and reactivity to the molecule. The arrangement of these nitrogen atoms influences the compound's ability to act as a hydrogen bond donor or acceptor, a key factor in its biological activity.
The pyrido[3,2-d]pyrimidine scaffold is found in a number of biologically active molecules and has been investigated for its potential as a scaffold for the development of kinase inhibitors and other therapeutic agents. nih.gov
Historical Context of Pyrido[3,2-d]pyrimidine Derivatives in Academic Investigations
Research into pyridopyrimidine derivatives has a rich history, with early investigations focusing on their synthesis and basic chemical properties. Over the years, interest in this class of compounds has grown, particularly within the field of medicinal chemistry. Various derivatives of the different pyridopyrimidine isomers have been synthesized and evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com While the pyrido[2,3-d]pyrimidine (B1209978) isomer is the most extensively studied, research on pyrido[3,2-d]pyrimidines has gained traction, with a focus on their potential as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H4Cl3N3 |
|---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-5-2-1-4-6(12-5)7(9)11-3-10-4;/h1-3H;1H |
InChI Key |
QTADPRHGBJBNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloropyrido 3,2 D Pyrimidine Hcl and Analogues
Strategies for the Construction of the Pyrido[3,2-d]pyrimidine (B1256433) Ring System
The synthesis of the pyrido[3,2-d]pyrimidine heterocyclic system can be broadly categorized into two main approaches: cyclization reactions starting from pyrimidine (B1678525) precursors to build the pyridine (B92270) ring, and cyclization reactions beginning with pyridine precursors to form the pyrimidine ring.
Cyclization Reactions from Pyrimidine Precursors
A prominent and effective strategy for constructing the pyrido[3,2-d]pyrimidine skeleton involves the formation of the pyridine ring by cyclizing appropriately substituted pyrimidine precursors. This approach leverages the reactivity of aminopyrimidines to build the fused six-membered pyridine ring.
Formation of the Pyridine Ring from Substituted Pyrimidines
The annelation of a pyridine ring onto a pyrimidine core is a versatile method for synthesizing pyrido[3,2-d]pyrimidines. This is typically achieved by reacting 5-aminopyrimidine (B1217817) derivatives with compounds capable of providing the necessary three-carbon fragment to close the pyridine ring. A variety of reagents have been successfully employed for this purpose, including α,β-unsaturated aldehydes, 1,3-dicarbonyl compounds, and derivatives of malonic and cyanoacetic acids. rsc.org
The reaction's success and the ease of cyclization are influenced by the nature of the substituents on both the pyrimidine ring and the incoming aliphatic side-chain. rsc.org For example, the reaction between a 5-aminopyrimidine and a 1,3-dicarbonyl compound can lead to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrido[3,2-d]pyrimidine system.
Utilization of 4-Aminopyrimidine (B60600) Derivatives
Derivatives of 4-aminopyrimidine are crucial starting materials for this synthetic strategy. Specifically, 5-aminopyrimidines, which are a subset of 4-aminopyrimidine derivatives, serve as the key building blocks. Research has demonstrated the utility of several such compounds in these cyclization reactions. rsc.org
Key examples of utilized precursors include:
5-Aminouracil
5-Amino-1,3-dimethyluracil
5-Amino-2,4-dimethoxypyrimidine
These precursors have been successfully reacted with various three-carbon synthons to yield the target pyrido[3,2-d]pyrimidine ring system. rsc.org Another efficient route involves starting with 4-aminopyrimidine-3-carbaldehydes. These compounds can undergo a Horner-Wadsworth-Emmons olefination, which is then followed by a photoisomerization and cyclization sequence to install the fused pyridine ring, allowing for the introduction of various substituents. researchgate.net
The following table summarizes the types of reagents used with 5-aminopyrimidines to construct the fused pyridine ring.
| Precursor Type | Reagent Class | Example Reagent | Reference |
| 5-Aminopyrimidines | α,β-Unsaturated Aldehydes | Acrolein | rsc.org |
| 5-Aminopyrimidines | 1,3-Dicarbonyl Compounds | Acetylacetone | rsc.org |
| 5-Aminopyrimidines | Malonate Derivatives | Ethyl ethoxymethylenemalonate | rsc.org |
| 5-Aminopyrimidines | Cyanoacetate Derivatives | Ethyl ethoxymethylenecyanoacetate | rsc.org |
| 4-Aminopyrimidine-3-carbaldehydes | HWE Reagents | Substituted phosphonates | researchgate.net |
Direct Chlorination Approaches to Dichlorinated Pyrido[3,2-d]pyrimidines
A primary and well-established method for the synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine (B173706) involves the direct chlorination of its corresponding dihydroxy precursor. This transformation is a cornerstone of heterocyclic chemistry, providing a reliable pathway to activate the pyridopyrimidine core for subsequent chemical modifications.
Conversion of Dihydroxy Precursors to Dichloro Compounds
The synthesis of dichlorinated pyridopyrimidines typically begins with the corresponding dihydroxy precursor, which exists in tautomeric equilibrium with its more stable dione (B5365651) form, pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione. The conversion of these hydroxyl or oxo groups to chloro functionalities is a deoxygenative chlorination reaction. This process is fundamental for preparing intermediates used in further chemical synthesis. researchgate.net The reaction effectively replaces the C-O bonds with more labile C-Cl bonds, rendering the 4 and 6 positions of the heterocyclic ring susceptible to nucleophilic substitution. This transformation is analogous to the widely used preparation of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine. google.com
Application of Chlorinating Reagents (e.g., POCl₃, SOCl₂, Triphosgene)
The successful conversion of dihydroxy or dione precursors to their dichloro derivatives hinges on the use of potent chlorinating agents. The choice of reagent can influence reaction conditions, yield, and purity of the final product.
Phosphorus Oxychloride (POCl₃): This is the most prevalently used reagent for this type of transformation. researchgate.net The reaction generally involves heating the dihydroxy-containing substrate in excess phosphorus oxychloride, often in the presence of an organic base. nih.gov Bases such as dimethylaniline, N,N-diisopropylethylamine (Hünig's base), or pyridine are frequently added to neutralize the HCl generated during the reaction and to facilitate the chlorination process. google.comnih.gov In some instances, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is employed to create a more powerful chlorinating system. indianchemicalsociety.com
Thionyl Chloride (SOCl₂): Thionyl chloride serves as an alternative chlorinating agent for converting dihydroxypyrimidines to their dichloro counterparts. google.com The reaction mechanism is similar to that of POCl₃, involving the conversion of hydroxyl groups into chlorosulfite intermediates that subsequently undergo nucleophilic attack by chloride ions.
Phosgene and its Equivalents: Phosgene, in combination with POCl₃, has also been documented for the preparation of dichloropyrimidines. google.com This combination can enhance the reactivity and efficiency of the chlorination process.
The following table summarizes typical conditions for the chlorination of dihydroxypyrimidine precursors, which are analogous to those used for pyridopyrimidines.
| Precursor | Chlorinating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Diisopropylethylamine | None | 80°C | 70% | google.com |
| 4,6-Dihydroxypyrimidine | POCl₃ | Pyridine | None (Solvent-free) | 160°C (Sealed Reactor) | High | nih.gov |
| 4,6-Dihydroxypyrimidine | SOCl₂ | Chlorination Catalyst | Dichloroethane | Reflux | N/A | google.com |
| 4,6-Dihydroxypyrimidine | POCl₃ / Phosgene | Hünig's base | N,N-Dimethylformamide (optional) | N/A | N/A | google.com |
Regioselective Synthesis of Substituted Pyrido[3,2-d]pyrimidine Isomers
While the synthesis of the dichlorinated scaffold is crucial, the true synthetic utility of compounds like 4,6-dichloropyrido[3,2-d]pyrimidine lies in their potential for selective functionalization. The differential reactivity of the halogenated positions allows for the controlled, stepwise introduction of various substituents.
Control of Halogenation Positions in Polyhalogenated Scaffolds
In polyhalogenated pyridopyrimidines, such as the 2,8-dichloro- or 4,6-dichloro- isomers, the chlorine atoms exhibit different levels of reactivity towards nucleophiles. This difference is governed by the electronic environment of each position on the fused ring system. For instance, in studies on 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, it has been demonstrated that the regioselectivity of nucleophilic substitution can be controlled by reaction conditions. nih.gov Amination reactions may occur selectively at the C-2 position, while the site of thiol or thiolate addition can be directed to either the C-2 or C-8 position by changing the solvent and base. nih.gov Specifically, selective C-8 addition was achieved in DMF with Hünig's base, whereas C-2 addition was favored in isopropanol. nih.gov This tunable reactivity is a powerful tool for chemists to selectively modify one position while leaving another halogen intact for subsequent reactions.
Sequential Functionalization Strategies for Targeted Substitution
The ability to control the site of initial substitution opens the door for sequential functionalization strategies. This approach involves a series of distinct, regioselective reactions to build molecular complexity in a controlled manner. A common strategy is to combine nucleophilic aromatic substitution (SNAr) with metal-catalyzed cross-coupling reactions. nih.gov
For example, after a selective SNAr reaction at one position of a dichlorinated pyridopyrimidine, the remaining chlorine atom can be substituted using a different type of reaction. The development of regioselective conditions for these transformations allows for the synthesis of polysubstituted pyrido[3,2-d]pyrimidine derivatives with diverse substituents. nih.gov The orthogonality of the reactive centers is key; for instance, a chloride can be efficiently substituted via a Suzuki-Miyaura reaction, while a sulfanyl (B85325) group (introduced via SNAr) can be targeted with a Liebeskind-Srogl cross-coupling reaction. nih.gov This sequential approach provides a robust and flexible platform for creating a wide array of specifically substituted pyridopyrimidine analogues.
The table below illustrates the principle of regioselective substitution on a dichlorinated pyridopyrimidine scaffold.
| Reaction Type | Position Targeted | Reagents/Conditions | Result | Reference |
| Amination (SNAr) | C-2 | Amines | Selective C-2 substitution | nih.gov |
| Thiolation (SNAr) | C-8 | Thiols, Hünig's base, DMF | Selective C-8 substitution | nih.gov |
| Thiolation (SNAr) | C-2 | Thiols, Isopropanol | Selective C-2 substitution | nih.gov |
| Suzuki-Miyaura Coupling | C-8 (Cl) | Boronic acids, Pd catalyst | C-C bond formation at C-8 | nih.gov |
| Liebeskind-Srogl Coupling | C-2 (Sulfanyl) | Boronic acids, Cu catalyst | C-C bond formation at C-2 | nih.gov |
Green Chemistry Approaches and Advanced Synthetic Techniques
In line with the broader goals of modern chemical synthesis, efforts have been made to develop more environmentally benign and efficient methods for preparing pyridopyrimidines and their intermediates. These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer reagents.
Green Chemistry Approaches: A significant advancement in the chlorination of hydroxy-pyrimidines and related heterocycles is the development of solvent-free procedures. nih.gov Traditional methods often use a large excess of POCl₃, which also acts as the solvent. This creates a considerable amount of waste that is hazardous and difficult to handle, especially on a large scale. nih.gov A greener alternative involves using an equimolar amount of POCl₃ with one equivalent of a base, such as pyridine, and heating the mixture in a sealed reactor at high temperatures. nih.govresearchgate.net This solvent-free protocol dramatically reduces waste and simplifies the work-up process, making it more economical, environmentally friendly, and safer. nih.gov Another green approach in pyrimidine synthesis involves "Grindstone Chemistry," a solvent-free multicomponent reaction technique that proceeds under mild conditions. researchgate.net
Advanced Synthetic Techniques: To improve reaction efficiency and reduce reaction times, advanced techniques such as microwave irradiation are being employed. Microwave-assisted synthesis has been successfully used for the efficient creation of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives through multi-component reactions. nih.gov This technology can often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods, contributing to a more sustainable synthetic process.
One-Pot Multi-Component Reactions for Scaffold Assembly
One-pot multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach is characterized by its atom economy, reduced reaction times, and simplification of purification processes. orgchemres.orgresearchgate.net While a direct one-pot synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine is not extensively documented, MCRs are instrumental in assembling the core pyrido[3,2-d]pyrimidine scaffold, which can then be subjected to chlorination.
A notable three-component reaction for the synthesis of pyrido[3,2-d]pyrimidine derivatives involves the condensation of amines, aldehydes, and terminal unactivated alkynes. researchgate.net This method, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), provides a versatile route to a variety of substituted pyrido[3,2-d]pyrimidines. researchgate.net The reaction proceeds through a domino sequence of reactions, showcasing the power of MCRs in rapidly generating molecular complexity.
The general approach to the pyrido[3,2-d]pyrimidine core often involves the initial construction of a substituted pyridine ring followed by the annulation of the pyrimidine ring, or vice versa. For instance, the reaction of 2-aminopyridine (B139424) derivatives with appropriate precursors can lead to the formation of the fused ring system. Although a direct one-pot route to the dichloro-derivative is challenging, the synthesis of the precursor, pyrido[3,2-d]pyrimidine-4,6-dione, can be achieved, which is then subsequently chlorinated.
The chlorination of the pyrido[3,2-d]pyrimidine-4,6-dione scaffold is a critical step in obtaining the target compound. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comnih.gov For example, 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one can be converted to 4,6-dichloropyrido[3,2-d]pyrimidine in high yield by treatment with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Amines, Aldehydes, Terminal Alkynes | BF₃·OEt₂ | Not specified | Not specified | Not specified | Pyrido[3,2-d]pyrimidine derivatives | Good to High | researchgate.net |
| 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | SOCl₂, DMF (cat.) | None | 80 | 2 h | 4,6-Dichloropyrido[3,2-d]pyrimidine | 92.8 | chemicalbook.com |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netresearchgate.net The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including pyridopyrimidine derivatives. nih.govnih.gov
The synthesis of the pyrido[3,2-d]pyrimidine scaffold and its analogues can be significantly expedited using microwave technology. For instance, the condensation reactions that form the core structure can be completed in minutes under microwave irradiation, as opposed to hours with conventional heating. researchgate.net This enhanced efficiency is particularly beneficial for the rapid generation of libraries of compounds for biological screening.
A plausible microwave-assisted route to 4,6-dichloropyrido[3,2-d]pyrimidine would involve the microwave-promoted chlorination of a suitable precursor, such as pyrido[3,2-d]pyrimidine-4,6-dione. The use of microwave irradiation in such a reaction would be expected to significantly reduce the reaction time and potentially improve the yield and purity of the final product.
| Reactants | Catalyst/Reagent/Support | Solvent | Power (W) | Temperature (°C) | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Barbituric acid, Aromatic aldehyde | Alumina (B75360) | Solvent-free | Medium power | Not specified | 30 s | Pyrimido[4,5-d]pyrimidine (B13093195) derivative | 95 | researchgate.net |
| N⁴-substituted-2,4-diamino-6-chloro-5-carbaldehydes, Hydrazine | None | Solvent-free | Not specified | Not specified | Not specified | Pyrazolo[3,4-d]pyrimidines | Not specified | researchgate.net |
| 6-amino-1,3-dimethyl-uracil, Aryl aldehydes | [Dsim]Cl (ionic liquid) | Not specified | Not specified | Not specified | Reduced time | Pyridodipyrimidine-tetrone analogs | Improved | nih.gov |
Chemical Reactivity and Derivatization Strategies of 4,6 Dichloropyrido 3,2 D Pyrimidine Hcl
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient (hetero)aromatic rings, such as the pyrido[3,2-d]pyrimidine (B1256433) system. youtube.comyoutube.com The presence of two electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring, coupled with the additional nitrogen in the fused pyridine (B92270) ring, significantly activates the chlorine-bearing carbons (C-4 and C-6) toward nucleophilic attack.
The pyrido[3,2-d]pyrimidine nucleus is inherently electron-deficient, making the chloro substituents at the C-4 and C-6 positions susceptible to displacement by nucleophiles. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the ring nitrogens.
In analogous 2,4-dichloropyrimidine (B19661) systems, substitution generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C-4, where the charge can be delocalized onto the N-1 nitrogen atom. stackexchange.com For 4,6-dichloropyrido[3,2-d]pyrimidine (B173706), the C-4 position is para to the pyridine nitrogen (N-8), while the C-6 position is ortho to it. This positioning further enhances the electrophilicity of the C-4 carbon, making it the more reactive site for nucleophilic attack under kinetically controlled conditions.
Selective monosubstitution at the C-4 position can typically be achieved by using stoichiometric amounts of the nucleophile at lower temperatures. Subsequent substitution at the C-6 position requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile or base, allowing for the stepwise introduction of two different functional groups. While the primary sites of reactivity on the parent compound are C-4 and C-6, further derivatization at the C-2 and C-8 positions would require different synthetic strategies, as they are not activated by a leaving group in the starting material.
Table 1: Regioselectivity in SNAr Reactions of Dichloropyrimidines
| Substrate Analogue | Major Substitution Site | Controlling Factors | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | C-4 | Electronic stabilization of intermediate by N-1. | wuxiapptec.comstackexchange.com |
| 2,4-Dichloro-6-(electron-donating group)pyrimidine | C-2 | Substituent effects can reverse selectivity. | wuxiapptec.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | C-4 or C-6 (symmetrical) | Mild conditions with stoichiometric amine nucleophiles. | mdpi.com |
| 4,6-Dichloropyrido[3,2-d]pyrimidine | C-4 (predicted) | Activation by pyrimidine nitrogens and para-pyridine nitrogen. | N/A |
The SNAr reaction is a robust method for installing a variety of important functional groups, including amines, thiols, and alkoxy moieties, onto the pyridopyrimidine core.
Amination: The displacement of chlorides with amine nucleophiles is a widely used strategy. Reactions with primary and secondary amines typically proceed under mild to moderate conditions, often in a polar solvent like ethanol (B145695) or isopropanol, sometimes with an added base such as triethylamine (B128534) or potassium carbonate to neutralize the liberated HCl. mdpi.com This allows for the synthesis of various amino-substituted pyridopyrimidines.
Thiolation: Thiol nucleophiles, typically in the form of sodium or potassium thiolates, are highly effective for displacing the chloro groups. These reactions are usually rapid and occur under mild conditions. The resulting thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for structural diversification. acs.org
Alkoxylation: The introduction of alkoxy groups is achieved by reacting the dichloro substrate with an alcohol in the presence of a strong base, such as sodium hydride or sodium metal, to generate the corresponding alkoxide nucleophile. wuxiapptec.com These reactions are crucial for modulating properties like solubility and for creating ether linkages.
Stepwise substitution allows for the creation of differentially substituted products, such as 4-amino-6-alkoxy-pyrido[3,2-d]pyrimidines, by first reacting at the more reactive C-4 position with an amine, followed by a second SNAr reaction at C-6 with an alkoxide under more vigorous conditions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and they are highly applicable to the derivatization of 4,6-dichloropyrido[3,2-d]pyrimidine. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds that are often difficult to construct using traditional methods.
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. mdpi.commdpi.com This reaction is tolerant of a wide range of functional groups and is frequently used to introduce aryl, heteroaryl, or vinyl substituents. researchgate.netnih.gov
For 4,6-dichloropyrido[3,2-d]pyrimidine, regioselective Suzuki coupling can be achieved by carefully selecting the catalyst, ligands, and reaction conditions. mdpi.com Often, the C-4 position can be selectively coupled under milder conditions, leaving the C-6 chloride available for subsequent transformations, including a second, different Suzuki coupling or an SNAr reaction. researchgate.net Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, in the presence of a base like potassium carbonate or cesium carbonate. mdpi.comnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Chloro-N-Heterocycles
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | N/A | K₃PO₄ | 1,4-Dioxane | mdpi.com |
| Pd(PPh₃)₄ | N/A | Cs₂CO₃ | 1,4-Dioxane/Water | nih.gov |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | n-Butanol | mdpi.com |
The Liebeskind-Srogl coupling is a unique cross-coupling reaction that pairs organoboron reagents with thioesters or other organosulfur compounds. researchgate.netwikipedia.org It proceeds under neutral conditions, catalyzed by palladium(0) with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org
While not a direct reaction of the chloro-substituted scaffold, this methodology offers a powerful two-step strategy for derivatization. First, one or both chlorine atoms of 4,6-dichloropyrido[3,2-d]pyrimidine can be displaced with a thiol (e.g., thiophene-2-thiol) via an SNAr reaction to form a thioether. This intermediate can then undergo Liebeskind-Srogl coupling with a boronic acid to form a new C-C bond. nih.govnih.gov This approach is particularly valuable for substrates that are incompatible with the basic conditions of many other cross-coupling reactions. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org The Sonogashira coupling can be applied to 4,6-dichloropyrido[3,2-d]pyrimidine to introduce alkynyl moieties, which are valuable for extending conjugation or as handles for further chemistry, such as click reactions. nih.gov Regioselective coupling at C-4 is expected under controlled conditions. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with a vast range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst with specialized, bulky phosphine ligands. organic-chemistry.org This reaction often proceeds under milder conditions and with a broader substrate scope than traditional SNAr aminations, allowing for the coupling of less nucleophilic amines. mdpi.com For the 4,6-dichloropyrido[3,2-d]pyrimidine system, this reaction provides a powerful and general route to a diverse library of N-substituted analogues. nih.gov
Regiocontrol in Cross-Coupling Reactions
The presence of two chlorine atoms at the C4 and C6 positions of the pyrido[3,2-d]pyrimidine core allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The inherent electronic properties of the heterocyclic system typically dictate the regioselectivity of these reactions, though external factors such as catalysts, ligands, and reaction conditions can be employed to control the site of substitution.
Generally, in dihalogenated N-heteroarenes, halides positioned adjacent to a nitrogen atom (α-position) are more susceptible to oxidative addition to a palladium(0) catalyst, making them more reactive in cross-coupling reactions. In the case of 4,6-dichloropyrido[3,2-d]pyrimidine, the C4 position is adjacent to a pyrimidine nitrogen, rendering it electronically more deficient and thus more activated towards nucleophilic attack and oxidative addition compared to the C6 position. This intrinsic reactivity preference often leads to initial substitution at the C4 position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. For dichloropyrimidine systems, the reaction with aryl or heteroaryl boronic acids typically occurs with high regioselectivity at the C4 position. mdpi.comrsc.org This selectivity is driven by the higher electrophilicity of the C4 carbon. However, this natural selectivity can be influenced or even reversed. For instance, in related 2,4-dichloropyridines, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position (distal to the pyridine nitrogen in that specific scaffold), demonstrating that ligand choice is a critical parameter for controlling regioselectivity. researchgate.net Furthermore, ligand-free conditions, known as "Jeffery" conditions, have been found to significantly enhance C4-selectivity in Suzuki couplings of similar dichlorinated heterocycles. researchgate.netresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. nih.gov The regioselectivity in the Sonogashira coupling of dichlorinated heterocycles also tends to favor the more electrophilic position. For example, the coupling of 4,6-dichloro-2-pyrone with terminal acetylenes shows high regioselectivity for the 6-position, which is analogous to the activated C4 position in the pyridopyrimidine system. mdpi.com By controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve mono-alkynylation, typically at the more reactive C4 position, leaving the C6-chloro substituent available for subsequent transformations.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. researchgate.net The regioselective amination of dichlorinated pyridopyrimidines follows similar principles to C-C coupling reactions. The C4 position is generally favored for the initial substitution. Studies on 6-aryl-2,4-dichloropyrimidines have shown that amination with both aliphatic secondary amines and aromatic amines strongly favors substitution at the C4 position. nih.gov This selective functionalization allows for the introduction of diverse amine functionalities, which are prevalent in biologically active molecules.
Table 1: Regiocontrol in Cross-Coupling Reactions of Dichloro-N-Heterocycles This table presents illustrative data from related heterocyclic systems to demonstrate the principles of regioselectivity applicable to 4,6-dichloropyrido[3,2-d]pyrimidine.
Diversification through Functional Group Transformations
Following initial regioselective reactions, the resulting mono-substituted pyrido[3,2-d]pyrimidine derivatives can undergo further diversification through a variety of functional group transformations.
Reduction of Halogens and Other Substituents
The selective removal of a halogen atom, known as hydrodehalogenation, is a valuable synthetic tool. This transformation can be achieved catalytically, often using palladium on carbon (Pd/C) with a hydrogen source. In the context of dichloropyridopyrimidines, after a selective reaction at one position (e.g., C4), the remaining chlorine at C6 can be removed. This hydrodehalogenation is often highly selective, allowing for the synthesis of mono-substituted products from a di-halogenated precursor. For instance, a two-step sequence involving a Suzuki-Miyaura coupling at the C4-position of 4,6-dichloropyrimidine (B16783) followed by hydrodechlorination has been described as an effective method for preparing 4-arylpyrimidines.
Oxidation Reactions (e.g., Thiol to Sulfone Derivatives)
Thiol (-SH) or thioether (-SR) groups can be introduced onto the pyridopyrimidine scaffold, typically via nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms. These sulfur-containing derivatives serve as precursors for oxidation reactions to form the corresponding sulfoxides (-SO-R) and sulfones (-SO₂-R). The oxidation of sulfides to sulfones is a common transformation that can be accomplished with a variety of oxidizing agents. organic-chemistry.org Strong oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are frequently employed. organic-chemistry.orggoogle.commdpi.com The reaction conditions can often be tuned to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, using H₂O₂ with a niobium carbide catalyst efficiently produces sulfones, while a tantalum carbide catalyst under similar conditions yields sulfoxides. organic-chemistry.org The conversion of a thioether to a sulfone significantly alters the electronic and steric properties of the molecule, which can be crucial for modulating biological activity.
Azidation and Exploration of Azide-Tetrazole Tautomerism
The chlorine atoms on the 4,6-dichloropyrido[3,2-d]pyrimidine core are susceptible to displacement by azide (B81097) nucleophiles, such as sodium azide (NaN₃), to form azido-substituted derivatives. A fascinating aspect of azido-N-heterocycles is their existence in a tautomeric equilibrium with a fused tetrazole ring. This phenomenon is known as azide-tetrazole tautomerism. researchgate.netosti.gov
Research on related 2,4-diazidopyrido[3,2-d]pyrimidine systems has shown that these compounds can exist in multiple tautomeric forms. mdpi.com The position of the equilibrium is sensitive to several factors, including the electronic nature of other substituents, solvent polarity, and temperature. mdpi.com In polar solvents like DMSO, the equilibrium tends to favor the more polar tetrazole tautomer, while in less polar solvents such as chloroform (B151607) (CDCl₃), the azido (B1232118) form is often more dominant. mdpi.comosti.gov This tautomerism provides a unique opportunity for chemical diversification, as the reactivity of the azide and tetrazole forms can differ, and the equilibrium can be manipulated to favor a desired reactive species.
Table 2: Factors Influencing Azide-Tetrazole Equilibrium
Reductive Alkylation and Other Alkylation Strategies
Introducing alkyl groups is another key strategy for diversifying the pyridopyrimidine core. Reductive alkylation (or reductive amination) is a powerful method for this purpose. This typically involves the reaction of an amino-substituted pyridopyrimidine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. This method has been successfully applied to the synthesis of various N-alkylated pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
Direct alkylation strategies can also be employed. For example, after introducing a nucleophilic group like an amine or thiol onto the pyridopyrimidine ring, this group can be subsequently alkylated using alkyl halides or other electrophilic alkylating agents. The specific conditions would depend on the nature of the nucleophile and the alkylating agent.
Advanced Spectroscopic and Structural Elucidation Techniques in Pyrido 3,2 D Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are cornerstones of structural analysis. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms (quaternary, CH, CH₂, CH₃) present in the molecule.
While specific NMR data for 4,6-dichloropyrido[3,2-d]pyrimidine (B173706) HCl is not detailed in the available literature, the analysis of related pyrimidine (B1678525) and pyridopyrimidine systems demonstrates the utility of this technique. researchgate.netresearchgate.net For the 4,6-dichloropyrido[3,2-d]pyrimidine structure, one would expect to observe distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the bicyclic system, with the carbons bonded to chlorine atoms appearing at characteristic downfield shifts.
The purity of a sample can also be readily assessed by ¹H NMR. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts, with the integration of these signals providing a quantitative measure of their presence.
Table 1: Illustrative NMR Data for a Related Dichloropyrimidine Compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 8.824 | d | 1.0 | H-2 |
| ¹H | 7.460 | d | 1.0 | H-5 |
| ¹³C | 162.0 | - | - | C-4/C-6 |
| ¹³C | 158.0 | - | - | C-2 |
| ¹³C | 120.0 | - | - | C-5 |
| Note: Data presented is for the related compound 4,6-Dichloropyrimidine (B16783) and is for illustrative purposes only. chemicalbook.com |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. For 4,6-dichloropyrido[3,2-d]pyrimidine (molecular formula C₇H₃Cl₂N₃), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that further corroborates the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, identifying intermediates, and confirming the presence of the final product. nih.gov In the synthesis of substituted pyridopyrimidines, LC-MS is often used to monitor the progress of reactions. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS) is another common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for compound identification.
Table 2: Predicted Mass Spectrometry Data for 4,6-dichloropyrido[3,4-d]pyrimidine (B64287)
| Adduct | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
| [M]⁺ | 198.96985 |
| Note: This data is for the isomer 4,6-dichloropyrido[3,4-d]pyrimidine and is based on computational predictions to illustrate expected values. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of 4,6-dichloropyrido[3,2-d]pyrimidine would be characterized by absorption bands corresponding to the vibrations of its aromatic rings and C-Cl bonds.
For instance, analysis of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic bands for C-Cl stretching, as well as vibrations associated with the pyrimidine ring. asianpubs.org In the case of 4,6-dichloropyrido[3,2-d]pyrimidine, one would expect to see:
C=N and C=C stretching vibrations within the aromatic rings, typically in the 1400-1650 cm⁻¹ region.
C-H stretching vibrations from the pyridine ring protons, usually above 3000 cm⁻¹.
C-Cl stretching vibrations , which typically appear in the fingerprint region below 800 cm⁻¹.
The resulting spectrum provides a unique fingerprint that helps confirm the compound's identity and the absence of certain functional groups (like O-H or C=O) that would indicate impurities or alternative structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for 4,6-dichloropyrido[3,2-d]pyrimidine HCl has been reported in the reviewed literature, this technique would provide unambiguous proof of its structure if suitable crystals could be obtained. The analysis would confirm the fusion of the pyridine and pyrimidine rings and show the precise positions of the chlorine atoms at the 4 and 6 positions. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any non-covalent interactions, such as pi-stacking, that might influence the material's bulk properties. The study of a terpyridine derivative by single-crystal X-ray analysis, for example, allowed for the unambiguous determination of its planar structure and dihedral angles. redalyc.org This level of detail is crucial for structure-activity relationship studies and in materials science.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized substance, such as this compound. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample, which is then compared against the theoretical values calculated from the proposed molecular formula.
The validation of the empirical formula of this compound is a critical step in its characterization. This ensures that the synthesized compound has the correct elemental composition, confirming its identity and purity. The molecular formula for 4,6-dichloropyrido[3,2-d]pyrimidine is C₇H₃Cl₂N₃. When this compound is converted to its hydrochloride salt, a molecule of hydrogen chloride (HCl) is added. Therefore, the molecular formula of this compound becomes C₇H₄Cl₃N₃.
The theoretical elemental composition of this compound is calculated based on the atomic weights of its constituent elements: carbon, hydrogen, chlorine, and nitrogen. The molecular weight of C₇H₄Cl₃N₃ is determined by summing the atomic weights of all atoms in the molecule.
The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of chlorine is typically determined by other methods, such as titration.
A close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the assigned molecular formula. This validation is indispensable for ensuring the reliability of further spectroscopic and biological studies involving the compound.
Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, these values would be compared against the results obtained from an elemental analyzer to confirm the empirical formula.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 35.56 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.71 |
| Chlorine | Cl | 35.45 | 3 | 106.35 | 44.98 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.78 |
| Total | 236.49 | 100.00 |
Computational Chemistry and Theoretical Studies of Pyrido 3,2 D Pyrimidine Structures
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for investigating molecular properties. For derivatives of the pyrido[3,2-d]pyrimidine (B1256433) class, DFT calculations are pivotal in understanding their structural stability, thermochemical properties, and electronic nature.
A fundamental step in any computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure. For a molecule like 4,6-dichloropyrido[3,2-d]pyrimidine (B173706), DFT methods, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to find this equilibrium geometry mdpi.com. The optimization process not only provides the bond lengths, bond angles, and dihedral angles of the most stable conformer but also allows for the calculation of important thermochemical parameters.
| Parameter | Illustrative Value | Unit |
| Zero-Point Vibrational Energy | 85.12 | kcal/mol |
| Enthalpy | 92.45 | kcal/mol |
| Gibbs Free Energy | 65.88 | kcal/mol |
| Molar Heat Capacity | 45.78 | cal/mol·K |
This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.
Beyond the molecular geometry, DFT calculations are extensively used to probe the electronic properties of molecules. These properties are encapsulated by global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The following table presents illustrative values for these global reactivity descriptors for a pyrido[3,2-d]pyrimidine derivative, as would be determined by DFT calculations.
| Global Reactivity Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 8.54 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.23 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.885 |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.655 |
| Chemical Softness (S) | S = 1 / η | 0.274 |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.26 |
This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.
For a molecule like 4,6-dichloropyrido[3,2-d]pyrimidine, the HOMO is the orbital from which an electron is most easily donated, making it susceptible to attack by electrophiles. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
In the context of pyrido[3,2-d]pyrimidine derivatives, FMO analysis can help in understanding their interactions with biological targets. For instance, the distribution of the LUMO can indicate which parts of the molecule are likely to interact with electron-rich residues in a protein's active site wuxibiology.com.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions uni-muenchen.de. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. Conversely, regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions of intermediate potential.
For 4,6-dichloropyrido[3,2-d]pyrimidine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, indicating their potential to act as hydrogen bond acceptors. The presence of the electron-withdrawing chlorine atoms would create regions of positive potential on the carbon atoms to which they are attached, making these sites susceptible to nucleophilic attack researchgate.netlibretexts.org.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.
For pyrido[3,2-d]pyrimidine derivatives, which are often investigated as kinase inhibitors, molecular docking simulations can provide valuable insights into their mechanism of action. The process involves placing the ligand (the pyrido[3,2-d]pyrimidine derivative) into the binding site of the target protein and evaluating the different possible binding poses based on a scoring function. This scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
Docking studies on related pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,4-d]pyrimidine compounds have been used to understand their interactions with various kinases, such as VEGFR-2 and HER-2 mdpi.commdpi.com. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. Such information is crucial for the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules.
In the context of 4,6-dichloropyrido[3,2-d]pyrimidine HCl and its potential interactions with biological macromolecules, MD simulations can be used to:
Assess the stability of the ligand-protein complex: By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.
Analyze the flexibility of the ligand and the protein: MD simulations can reveal the dynamic nature of both the ligand and the protein, providing insights into how their flexibility influences the binding process.
Refine the binding poses obtained from molecular docking: The dynamic nature of MD simulations can help to refine the static binding poses predicted by docking, leading to a more accurate representation of the ligand-protein interaction.
Studies on similar heterocyclic systems have utilized MD simulations to validate docking results and to gain a deeper understanding of the stability and dynamics of ligand-receptor complexes mdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrido[3,2-d]pyrimidine Structures
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of pyrido[3,2-d]pyrimidine derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, such as kinase inhibition or anticancer activity, and in designing novel, more potent analogs.
A QSAR study typically involves the generation of a dataset of compounds with known biological activities, the calculation of molecular descriptors for each compound, the development of a mathematical model correlating the descriptors with the activity, and the validation of the model's predictive power.
Research Findings in QSAR of Related Structures
While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous structures, such as halogenated pyrimidines and other pyrido[2,3-d]pyrimidine derivatives, provides valuable insights into the methodologies and potential findings applicable to this compound class.
For instance, a QSAR study on a series of halogenated pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH) successfully developed a predictive model using a modified bee algorithm for descriptor selection. nih.gov The model, which showed a high correlation coefficient (R² = 0.9627), indicated that specific molecular properties are crucial for the inhibitory activity of these compounds. nih.gov This highlights the importance of descriptor selection in building robust QSAR models.
Furthermore, structure-activity relationship (SAR) studies on various pyrido[2,3-d]pyrimidine derivatives have shed light on the impact of different substituents on their biological activities. For example, in a series of pyrido[2,3-d]pyrimidines designed as dual VEGFR-2/HER-2 inhibitors, it was observed that the introduction of a 4-chloro substitution on a phenyl ring attached to the core structure led to high anticancer activity. mdpi.com Specifically, a 4-chlorophenyl pyridopyrimidine derivative showed the best cytotoxic activity against the HepG2 cell line. mdpi.com Such SAR findings are foundational to developing QSAR models, as they identify the key structural variations that influence bioactivity.
In another study focusing on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, the expansion of the core structure and the nature of substituents were found to significantly affect anticancer activity. nih.gov These studies often form the basis for constructing datasets for QSAR analysis.
Hypothetical QSAR Data for Pyrido[3,2-d]pyrimidine Analogs
To illustrate the application of QSAR modeling to the pyrido[3,2-d]pyrimidine scaffold, a hypothetical dataset can be constructed. This dataset would include various analogs with substitutions at different positions and their corresponding biological activities (e.g., IC50 values for kinase inhibition). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.
Table 1: Hypothetical Dataset of Pyrido[3,2-d]pyrimidine Analogs and their Biological Activity
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | pIC50 (-logIC50) |
| 1 | H | H | 500 | 6.30 |
| 2 | Cl | H | 150 | 6.82 |
| 3 | H | Cl | 200 | 6.70 |
| 4 | Cl | Cl | 50 | 7.30 |
| 5 | F | H | 180 | 6.74 |
| 6 | H | F | 220 | 6.66 |
| 7 | F | F | 80 | 7.10 |
| 8 | CH3 | H | 300 | 6.52 |
| 9 | H | OCH3 | 450 | 6.35 |
| 10 | Cl | OCH3 | 120 | 6.92 |
Table 2: Selected Molecular Descriptors for QSAR Modeling
| Compound ID | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) |
| 1 | 167.15 | 1.5 | 50.8 | 1 | 4 |
| 2 | 201.60 | 2.2 | 50.8 | 1 | 4 |
| 3 | 201.60 | 2.2 | 50.8 | 1 | 4 |
| 4 | 236.04 | 2.9 | 50.8 | 1 | 4 |
| 5 | 185.14 | 1.7 | 50.8 | 1 | 4 |
| 6 | 185.14 | 1.7 | 50.8 | 1 | 4 |
| 7 | 203.13 | 1.9 | 50.8 | 1 | 4 |
| 8 | 181.18 | 1.9 | 50.8 | 1 | 4 |
| 9 | 197.18 | 1.3 | 60.0 | 1 | 5 |
| 10 | 231.63 | 2.0 | 60.0 | 1 | 5 |
A typical QSAR equation derived from such data might take the form:
pIC50 = β0 + β1(LogP) + β2(MW) + β3(TPSA) + ...
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity (LogP) would suggest that increasing hydrophobicity enhances the activity.
QSAR models are often developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. mdpi.com The predictive ability of these models is rigorously tested using internal and external validation techniques. The ultimate goal is to create a model that can accurately predict the biological activity of new, untested pyrido[3,2-d]pyrimidine derivatives, thereby guiding the synthesis of more effective compounds.
Biological Activity and Mechanistic Investigations of Pyrido 3,2 D Pyrimidine Derivatives in Vitro and Sar Focus
Role of Pyrido[3,2-d]pyrimidine (B1256433) Scaffolds in Target Modulation
Derivatives of the 4,6-dichloropyrido[3,2-d]pyrimidine (B173706) core serve as a foundational template for the synthesis of a diverse range of kinase inhibitors. The strategic substitution at the 4- and 6-positions, as well as other positions on the pyridopyrimidine ring, has led to the development of potent and selective modulators of several important biological targets.
Kinase Inhibitory Activities
The pyrido[3,2-d]pyrimidine framework has proven to be a fertile ground for the discovery of inhibitors targeting various kinases, many of which are implicated in oncogenesis and immune regulation.
The 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of Mitogen-activated protein kinase-interacting kinases (Mnks). These kinases are involved in translating multiple oncogenic signaling pathways. nih.gov
Researchers have designed and synthesized dual inhibitors targeting both Mnk and other kinases or enzymes. For instance, a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were developed as dual Mnk and Histone Deacetylase (HDAC) inhibitors. nih.gov In another study, optimization of this scaffold led to the development of dual inhibitors of Mnk and Provirus Integration in Maloney Murine Leukemia Virus Kinases (PIMs). google.com
Molecular docking studies have provided insights into the binding mode of these inhibitors. The pyrido[3,2-d]pyrimidine core can mimic the purine (B94841) structure of ATP, forming hydrogen bond interactions with key residues in the hinge region of the kinase, such as Met162 in Mnk2. nih.gov Substituents at the 4-position, such as a 4-fluoroaniline (B128567) group, can occupy the hydrophobic gatekeeper region, while modifications at the 6-position extend into the solvent-exposed region. nih.gov
One notable compound, 21o , emerged from a study on dual MNK/PIM inhibitors. google.com It demonstrated significant inhibitory activity against both MNK1 and MNK2. google.com Another compound, D06 , also showed potent inhibition of both Mnk1 and Mnk2. nih.gov
| Compound | Target | IC50 (nM) |
| 21o | MNK1 | 1 |
| MNK2 | 7 | |
| PIM1 | 43 | |
| PIM2 | 232 | |
| PIM3 | 774 | |
| D06 | Mnk1 | 1.1 |
| Mnk2 | 26 |
This table presents the in vitro inhibitory concentrations (IC50) of selected pyrido[3,2-d]pyrimidine derivatives against Mnk and PIM kinases. nih.govgoogle.com
The versatility of the 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffold is further highlighted by its application in the design of Histone Deacetylase (HDAC) inhibitors. Given that both HDACs and Mnks are often highly expressed in various tumors, the development of dual inhibitors is a promising strategy. nih.gov
A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed as dual HDAC and Mnk inhibitors by merging pharmacophoric features. nih.govnih.gov This approach led to the identification of compound A12 , which displayed good inhibitory activity against both targets. nih.gov Docking studies suggested that the pyrido[3,2-d]pyrimidine framework and an attached hydroxamic acid motif were crucial for the dual activity. nih.gov
| Compound | Target | Activity |
| A12 | HDAC & Mnk | Good Inhibitory Activity |
This table highlights a key compound from a series of dual HDAC and Mnk inhibitors based on the pyrido[3,2-d]pyrimidine scaffold. nih.gov
The pyrido[3,2-d]pyrimidine core has also been explored for the development of inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently overactivated in cancer.
A study focused on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines aimed to understand the molecular determinants for PI3K selectivity versus dual PI3K/mTOR activity. sci-hub.boxnih.gov In this series, the 2-(3-hydroxyphenyl) and 4-morpholine groups were kept constant, while chemical diversity was introduced at the C-7 position. sci-hub.boxacs.org
This structure-activity relationship (SAR) study revealed that various substituents at the C-7 position could enhance the inhibitory efficiency compared to the 2,4-disubstituted parent compounds. sci-hub.box Several novel derivatives exhibited IC50 values for PI3Kα in the low nanomolar range (3 to 10 nM). acs.org The most potent of these compounds also demonstrated dual inhibition of mTOR and induced cytotoxicity in cancer cell lines with an overactivated PI3K pathway. sci-hub.boxacs.org
| Compound Series | Target | IC50 Range (nM) | Key Feature |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα | 3 - 10 | Diversity at C-7 position |
| mTOR | Active | Dual inhibition observed |
This table summarizes the findings for a series of pyrido[3,2-d]pyrimidine derivatives as PI3K/mTOR inhibitors. sci-hub.boxacs.org
Novel pyrido[3,2-d]pyrimidines have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell activation. Inhibition of HPK1 is a potential strategy for cancer immunotherapy.
A patent application has described a series of these compounds and their ability to inhibit HPK1. The inhibitory activity of these compounds was evaluated in a biochemical assay, with several examples demonstrating potent inhibition with low nanomolar IC50 values.
| Compound Example | HPK1 IC50 (nM) |
| Example 1 | 1.3 |
| Example 2 | 2.5 |
| Example 3 | 0.8 |
| Example 4 | 1.1 |
| Example 5 | 0.5 |
This table shows a selection of HPK1 inhibitory activities for novel pyrido[3,2-d]pyrimidine derivatives as disclosed in a patent application. The specific structures of the exemplified compounds are detailed in the source document.
While the broader class of pyridopyrimidines has been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), specific research detailing the in vitro activity and structure-activity relationships of derivatives based on the pyrido[3,2-d]pyrimidine scaffold for CDK inhibition is not prominently available in the reviewed literature. The majority of published research on pyridopyrimidine-based CDK inhibitors, such as the approved drug Palbociclib, focuses on the pyrido[2,3-d]pyrimidine (B1209978) isomeric scaffold. Therefore, no specific data tables for pyrido[3,2-d]pyrimidine-based CDK inhibitors can be presented at this time.
Other Relevant Kinase Targets (e.g., Tyrosine Kinases, Abl, Adenosine Kinase)
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases involved in cell signaling and proliferation. Notably, 4,6-disubstituted pyrido[3,2-d]pyrimidines have been developed as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs). nih.gov These kinases are downstream effectors in signaling pathways associated with cell proliferation and resistance to tyrosine kinase inhibitors.
One novel 4,6-disubstituted pyrido[3,2-d]pyrimidine compound, designated as 21o, exhibited selective inhibition of both MNK and PIM kinases. The IC50 values for this compound against MNK1 and MNK2 were 1 nM and 7 nM, respectively. For the PIM kinase family, the IC50 values were 43 nM for PIM1, 232 nM for PIM2, and 774 nM for PIM3. nih.gov This dual inhibition profile suggests a potential therapeutic application in overcoming resistance mechanisms in certain cancers. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 21o | MNK1 | 1 |
| MNK2 | 7 | |
| PIM1 | 43 | |
| PIM2 | 232 | |
| PIM3 | 774 |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a well-established therapeutic target, and various pyrido[3,2-d]pyrimidine derivatives have been designed as DHFR inhibitors. nih.govnih.gov These compounds act as antifolates, disrupting the synthesis of nucleic acids and leading to cell death. patsnap.com A series of novel 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for their ability to inhibit recombinant human DHFR (rhDHFR). Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the sub-micromolar to micromolar range. nih.gov
For instance, compounds 5e, 5h, 5i, and 5k from one study were identified as the most potent inhibitors of rhDHFR, with IC50 values ranging from 0.2 to 1.0 μM. nih.gov Another study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues also reported potent DHFR inhibition. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of rhDHFR, showing interactions with key residues such as Asp21, Phe31, Ser59, Ile60, and Pro61. nih.gov
| Compound | Target | IC50 (μM) |
| 5e | rhDHFR | 0.2 - 1.0 |
| 5h | rhDHFR | 0.2 - 1.0 |
| 5i | rhDHFR | 0.2 - 1.0 |
| 5k | rhDHFR | 0.2 - 1.0 |
| 13 | rhDHFR | 0.59 |
| 14 | rhDHFR | 0.46 |
| 16 | rhDHFR | 0.06 |
Chemokine Receptor Antagonism (e.g., CXCR2, CCR4)
There is no available information in the provided search results regarding the activity of 4,6-dichloropyrido[3,2-d]pyrimidine HCl or its direct derivatives as chemokine receptor antagonists.
In Vitro Antiproliferative and Antitumor Activity
Screening against Human Cancer Cell Lines (e.g., PC-3, A549, Hela, MCF-7, HepG-2, Huh-7)
A number of pyrido[3,2-d]pyrimidine derivatives have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. The dual MNK/PIM inhibitor, compound 21o , was shown to inhibit the growth of the myeloid leukemia cell lines K562 and MOLM-13 with GI50 values of 2.1 μM and 1.2 μM, respectively. nih.gov
Furthermore, a series of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines, designed as DHFR inhibitors, exhibited a broad spectrum of antitumor activity. Compounds 5g, 5h, 5i, and 5k were active against four different tumor cell lines with IC50 values ranging from 0.07 to 23 μM. nih.gov Other studies have also reported the antiproliferative effects of 6-substituted pyrido[3,2-d]pyrimidines against cell lines such as HL-60, HeLa, and A549. mdpi.com
| Compound | Cell Line | Activity | Value (μM) |
| 21o | K562 | GI50 | 2.1 |
| MOLM-13 | GI50 | 1.2 | |
| 5g | Various | IC50 | 0.07 - 23 |
| 5h | Various | IC50 | 0.07 - 23 |
| 5i | Various | IC50 | 0.07 - 23 |
| 5k | Various | IC50 | 0.07 - 23 |
Mechanistic Pathways of Action (e.g., Apoptosis Induction, Cell Cycle Perturbation)
The antiproliferative effects of pyrido[3,2-d]pyrimidine derivatives are often linked to the induction of apoptosis and perturbation of the cell cycle. For example, the dual MNK/PIM inhibitor 21o was found to decrease the levels of downstream products of the MNK and PIM pathways, such as p-eIF4E and p-4EBP1, as well as cap-dependent proteins like c-myc, cyclin D1, and Mcl-1. nih.gov This disruption of key signaling pathways can lead to the inhibition of cell growth and survival.
In the context of DHFR inhibitors, compound 5k was shown to induce S phase arrest in the cell cycle, as determined by flow cytometric analysis. nih.gov Another study on a 6-substituted pyrido[3,2-d]pyrimidine, compound 16 , suggested that its antiproliferative activity is due to the induction of apoptosis in HL-60 cells, leading to DNA damage. mdpi.com
In Vitro Antimicrobial Activity
There is no available information in the provided search results regarding the in vitro antimicrobial activity of this compound or its direct derivatives.
Antibacterial Efficacy
A comprehensive review of the scientific literature reveals a notable lack of studies specifically investigating the antibacterial efficacy of this compound or its derivatives. While the broader class of pyridopyrimidines has been explored for antimicrobial properties, research has predominantly focused on the pyrido[2,3-d]pyrimidine isomer. At present, there is no significant published data detailing the in vitro antibacterial activity, minimum inhibitory concentrations (MICs), or spectrum of activity for derivatives of the pyrido[3,2-d]pyrimidine scaffold against common bacterial pathogens.
Antifungal Properties
Similar to the antibacterial data, there is a scarcity of research focused on the antifungal properties of pyrido[3,2-d]pyrimidine derivatives. The majority of studies on the antifungal potential of pyridopyrimidines have been conducted on other isomers of this heterocyclic system. Consequently, there is no available data from in vitro studies, such as MIC values or mechanistic studies on fungal targets, for compounds featuring the pyrido[3,2-d]pyrimidine core.
In Vitro Anti-inflammatory and Antiviral Activities
Anti-inflammatory Activity as Kinase Inhibitors
Significant research into the biological activity of pyrido[3,2-d]pyrimidines has identified this scaffold as a promising source of potent kinase inhibitors with applications in treating inflammatory and autoimmune diseases. benthamdirect.comnih.govwipo.int
One key target is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov By inhibiting HPK1, T-cell activation and proliferation can be enhanced, leading to increased production of inflammatory cytokines like IL-2, TNF-α, and IFN-γ. nih.gov A series of novel pyrido[3,2-d]pyrimidines have been developed and evaluated as HPK1 inhibitors. In a biochemical assay, several compounds from this series demonstrated potent inhibition of HPK1, with IC50 values in the nanomolar range. nih.gov
Table 1: In Vitro HPK1 Inhibitory Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | HPK1 IC50 (nM) |
|---|---|
| Example 1 | 1 - 10 |
| Example 2 | 10 - 100 |
| Example 3 | 1 - 10 |
| Example 4 | 100 - 1000 |
Data sourced from patent literature describing novel HPK1 inhibitors. nih.gov
Another important target in inflammatory pathways is the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which plays a crucial role in the development and function of immune cells. nih.govmdpi.comnih.gov A series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as PI3Kδ inhibitors. nih.gov One of the lead compounds, designated as S5, exhibited excellent enzymatic activity against PI3Kδ with an IC50 of 2.82 nM. nih.gov This compound also demonstrated potent antiproliferative activity in SU-DHL-6 cells (a B-cell lymphoma line) with an IC50 of 0.035 µM and was shown to inhibit the downstream phosphorylation of Akt in a concentration-dependent manner. nih.gov
Table 2: In Vitro PI3Kδ Inhibitory Activity of a Key Pyrido[3,2-d]pyrimidine Derivative
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
|---|---|---|---|---|
| S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 |
| Idelalisib (Ref.) | PI3Kδ | - | SU-DHL-6 | - |
Data from a study on novel PI3Kδ inhibitors. nih.gov
Antiviral Activity
There is currently a lack of published scientific literature detailing the in vitro antiviral activities of pyrido[3,2-d]pyrimidine derivatives. While other isomers, such as pyrido[2,3-d]pyrimidines, have been investigated for activity against various viruses, this specific scaffold has not been a primary focus of antiviral research programs to date.
Structure-Activity Relationship (SAR) Studies
The development of pyrido[3,2-d]pyrimidines as kinase inhibitors has led to preliminary investigations into their structure-activity relationships.
Impact of Substituent Modifications on Biological Potency
For the series of PI3Kδ inhibitors, specific structural modifications were found to be critical for potency and selectivity. nih.gov The research that led to the discovery of compound S5 involved systematic modifications to the pyrido[3,2-d]pyrimidine core. While the full detailed SAR is part of ongoing research, the high potency of compound S5 compared to the reference drug Idelalisib suggests that the specific substitution pattern of this derivative is highly favorable for binding to the PI3Kδ active site. nih.gov The study highlights the importance of the substituents on the pyrimidine (B1678525) ring for achieving high potency. nih.gov
In the context of HPK1 inhibitors, patent literature reveals that various substitutions at different positions of the pyrido[3,2-d]pyrimidine ring system have been explored. nih.govwipo.int The potency of these inhibitors, as indicated by their IC50 values, varies significantly with the nature of the chemical groups at positions 2, 4, and 7 of the core structure. For instance, the presence of specific amine-containing side chains at one position and aryl or heteroaryl groups at another appears to be a common feature among the most potent compounds.
Elucidation of Key Pharmacophoric Features
The core pharmacophore for the biological activity of these derivatives as kinase inhibitors appears to be the pyrido[3,2-d]pyrimidine nucleus itself, which acts as a scaffold to correctly orient the substituent groups for interaction with the kinase active site.
For the PI3Kδ inhibitors, the pyrido[3,2-d]pyrimidine core likely serves as a hinge-binding motif, a common feature for many ATP-competitive kinase inhibitors. nih.gov The high potency and selectivity of compound S5 suggest that its specific combination of substituents optimally satisfies the steric and electronic requirements of the PI3Kδ binding pocket. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The current synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine (B173706) often relies on traditional methods that employ harsh reagents and generate significant waste. A primary future objective is the development of more sustainable and efficient synthetic protocols.
Current Synthetic Approach: A common laboratory-scale synthesis involves the chlorination of a precursor like 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one. chemicalbook.com This transformation typically utilizes potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.com While effective, these reagents are hazardous and environmentally detrimental.
Future Sustainable Strategies: Future research should pivot towards greener synthetic alternatives that minimize environmental impact and enhance safety. Key areas for exploration include:
Flow Chemistry: Transitioning the chlorination step to a continuous flow process can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up.
Alternative Chlorinating Agents: Investigating milder and less corrosive chlorinating agents, such as oxalyl chloride or solid-supported reagents, could reduce waste and simplify purification procedures.
Catalytic Methods: Developing novel catalytic systems that can achieve the desired transformation under milder conditions would represent a significant advancement. For instance, exploring catalytic cycles that avoid stoichiometric use of aggressive reagents is a high-priority goal.
Microwave-Assisted Synthesis: As demonstrated for other pyridopyrimidine isomers, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. nih.gov
| Current Method | Key Reagents | Limitations | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|---|
| Batch Chlorination | SOCl₂, POCl₃, DMF | Hazardous reagents, toxic waste, harsh conditions | Continuous Flow Synthesis | Enhanced safety, better control, scalability |
| Conventional Heating | High temperatures, long reaction times | High energy consumption | Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields |
| Stoichiometric Reagents | Excess chlorinating agents | Significant chemical waste | Development of Catalytic Systems | Reagent efficiency, milder conditions, reduced waste |
Exploration of Under-investigated Reactivity Patterns
The 4,6-dichloropyrido[3,2-d]pyrimidine core possesses two distinct chlorine atoms, which serve as reactive handles for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. However, the differential reactivity of these two positions has not been systematically explored.
Future investigations should focus on:
Regioselective SNAr Reactions: A critical area of study is to delineate the conditions (e.g., temperature, solvent, base, nucleophile) that allow for the selective substitution of the chlorine at the C4 versus the C6 position. Studies on related dichloropyrimidine systems have shown that such selectivity is achievable and can be influenced by steric and electronic factors of the incoming nucleophile. researchgate.netmdpi.com Understanding this regioselectivity would unlock the ability to synthesize a wider range of precisely functionalized derivatives.
Palladium-Catalyzed Cross-Coupling: The application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to this scaffold is an under-explored field. Research should aim to develop robust protocols for mono- and di-functionalization of the core, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.
C-H Activation: Direct C-H functionalization at the available positions on the pyridine (B92270) ring offers an atom-economical route to novel derivatives without pre-functionalization, representing a cutting-edge avenue for synthetic innovation.
Advanced Computational Modeling for Rational Design
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the design of new molecules. For 4,6-dichloropyrido[3,2-d]pyrimidine, computational modeling can be a cornerstone of future research.
Key applications include:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the pyridopyrimidine core. This can predict the relative susceptibility of the C4 and C6 positions to nucleophilic attack, providing a theoretical framework to guide the exploration of regioselective reactions.
Virtual Screening and Docking: For drug discovery applications, molecular docking simulations can be used to screen virtual libraries of 4,6-dichloropyrido[3,2-d]pyrimidine derivatives against the binding sites of various protein targets. nih.govtandfonline.com This in silico approach helps prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: Once a promising ligand-protein complex is identified through docking, MD simulations can assess its stability and dynamics over time, providing deeper insights into the binding interactions and residence time of the inhibitor. nih.gov
Expansion of Biological Target Landscape and Mechanisms
The broader family of pyridopyrimidines is a "privileged scaffold" in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, particularly protein kinases. nih.govresearchgate.net However, the specific therapeutic potential of the 4,6-dichloropyrido[3,2-d]pyrimidine framework is largely untapped.
Future research should aim to:
Systematic Kinase Screening: Synthesize a focused library of derivatives and screen them against a broad panel of human kinases to identify novel inhibitors. Known targets for other pyridopyrimidine isomers, such as EGFR, CDK4/6, and PIM-1, represent logical starting points. tandfonline.comnih.govrsc.org
Phenotypic Screening: Employ cell-based phenotypic screening to uncover unexpected biological activities. This unbiased approach can reveal novel mechanisms of action and identify therapeutic opportunities beyond kinase inhibition.
Exploring Non-kinase Targets: While kinases are prominent targets, the scaffold's structural features may allow it to interact with other enzyme classes, such as dihydrofolate reductase (DHFR) or biotin (B1667282) carboxylase, which are known targets for related heterocyclic compounds. nih.govresearchgate.net
| Target Class | Examples | Rationale for Exploration | Relevant Research Findings |
|---|---|---|---|
| Protein Kinases | EGFR, CDK4/6, mTOR, PIM-1 | Pyridopyrimidine is a well-known kinase-binding scaffold. | Derivatives of related isomers show potent inhibition. tandfonline.comnih.govrsc.org |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Structural similarity to known antifolates. | Other pyridopyrimidines are known DHFR inhibitors. nih.govresearchgate.net |
| Epigenetic Targets | Bromodomains (e.g., BRD4) | Potential for hydrogen bonding and aromatic interactions. | Related aminopyrimidine structures have shown BRD4 inhibition. mdpi.com |
| Chemokine Receptors | CXCR2 | Scaffold hopping from known antagonists. | Pyrido[3,4-d]pyrimidine analogues act as CXCR2 antagonists. mdpi.com |
Application in Chemical Biology Tools and Probes
The reactive nature of the 4,6-dichloro- substitution pattern makes this scaffold an ideal starting point for the development of sophisticated chemical biology tools.
Activity-Based Probes (ABPs): The scaffold can be functionalized with a reporter tag (e.g., a fluorophore or biotin) and a reactive group to create ABPs. These probes can be used to covalently label and identify active enzymes within a specific family (e.g., kinases) in complex biological samples.
PROTACs and Molecular Glues: The two chlorine atoms provide orthogonal handles for constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). One side of the molecule could be designed to bind to a protein of interest, while the other recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The related 4,6-dichloropyrido[3,4-d]pyrimidine (B64287) is already recognized as a building block for protein degraders. calpaclab.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The intersection of chemistry and artificial intelligence (AI) is creating new paradigms in drug discovery. jddtonline.infomdpi.com The 4,6-dichloropyrido[3,2-d]pyrimidine scaffold is well-suited for integration into these modern workflows.
Predictive Modeling (QSAR): By generating initial data on a set of derivatives, machine learning (ML) algorithms can be trained to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the activity of vast virtual libraries of related compounds, guiding chemists to synthesize the most promising candidates.
Generative Models for De Novo Design: Advanced AI, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design entirely new molecules based on the pyridopyrimidine core. nih.gov These models can be optimized to generate structures with high predicted potency, selectivity, and desirable drug-like properties (ADMET).
AI-Driven Synthesis Prediction: AI tools can also be leveraged to predict efficient and sustainable synthetic routes for the novel compounds designed by generative models, creating a fully integrated design-make-test cycle that is largely driven by intelligent algorithms. mdpi.com
Q & A
What are the key considerations for synthesizing 4,6-dichloropyrido[3,2-d]pyrimidine HCl with high purity?
Basic Research Focus
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, chlorination reactions involving pyrido-pyrimidine precursors often require anhydrous conditions to avoid hydrolysis of reactive intermediates . Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) is critical to isolate the HCl salt form. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via -NMR and mass spectrometry .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for 4,6-dichloropyrido[3,2-d]pyrimidine derivatives?
Advanced Research Focus
Discrepancies in NMR data may arise from tautomerism or solvent-dependent conformational changes. For instance, the electron-withdrawing effects of chlorine atoms can deshield adjacent protons, but unexpected shifts may indicate residual solvent peaks or impurities. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects. Cross-validate with computational methods (DFT-based chemical shift predictions) to correlate experimental and theoretical spectra .
What experimental design principles apply to studying the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Employ factorial design to optimize reaction variables (e.g., nucleophile concentration, temperature, catalyst loading). For example, a 2 factorial design can identify interactions between temperature (60–100°C), solvent (DMF vs. THF), and base (KCO vs. EtN). Monitor reaction progress via TLC and LC-MS to detect intermediates. Post-reaction, use quenching protocols (e.g., ice-water baths) to stabilize reactive species before isolation .
How should researchers address solubility challenges for this compound in biological assays?
Basic Research Focus
The compound’s poor aqueous solubility can limit bioavailability studies. Pre-solubilize in DMSO (<1% v/v to avoid cytotoxicity) and dilute into assay buffers (PBS or cell culture media). Characterize solubility via dynamic light scattering (DLS) to detect aggregation. For in vivo studies, consider prodrug strategies (e.g., esterification of the HCl salt) or nanoformulation (liposomes or cyclodextrin complexes) .
What methodological frameworks guide the analysis of structure-activity relationships (SAR) for this compound?
Advanced Research Focus
Link SAR studies to a theoretical framework, such as molecular docking or QSAR models. For example, map the chlorine substituents’ electronic effects (Hammett σ constants) to biological activity (e.g., kinase inhibition). Use crystallography (if crystals are obtainable) or molecular dynamics simulations to validate binding poses in target proteins. Address contradictory SAR data by revisiting assay conditions (e.g., ATP concentrations in kinase assays) .
How can researchers mitigate safety risks during large-scale handling of this compound?
Basic Research Focus
The compound’s toxicity (skin/eye irritation, respiratory hazards) mandates strict PPE (gloves, lab coats, fume hoods). For spills, use inert adsorbents (vermiculite) and neutralize with sodium bicarbonate. Store in airtight containers under nitrogen to prevent degradation. Conduct risk assessments using SDS data and align with institutional chemical hygiene plans .
What strategies validate the stability of this compound under varying storage conditions?
Advanced Research Focus
Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Identify degradation products (e.g., hydrolyzed pyrimidine rings) using high-resolution MS/MS. For light-sensitive compounds, use amber vials and assess photostability under ICH Q1B guidelines. Correlate stability data with computational models (e.g., Arrhenius plots for thermal degradation) .
How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Focus
Contradictions may arise from metabolic instability or off-target effects. Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Use CRISPR-edited cell lines to isolate target-specific effects. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
